molecular formula C2H8NO4P B1197505 (2-Amino-1-hydroxyethyl)phosphonic acid CAS No. 41744-58-5

(2-Amino-1-hydroxyethyl)phosphonic acid

Cat. No.: B1197505
CAS No.: 41744-58-5
M. Wt: 141.06 g/mol
InChI Key: RTTXIBKRJFIBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-1-hydroxyethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a carbon-phosphorus bond. This compound is of significant interest due to its stability and potential applications in various fields, including medicinal chemistry and industrial processes. It is known for its ability to mimic biological phosphates and carboxylates, making it a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without the use of a catalyst and under solvent-free conditions, resulting in good yields of the desired product . Another method involves the hydrolysis of dialkyl or aryl esters of phosphonate compounds, which readily undergo hydrolysis to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and hydroxyl groups, which can participate in nucleophilic and electrophilic interactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

(2-Amino-1-hydroxyethyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-1-hydroxyethyl)phosphonic acid involves its ability to mimic biological phosphates and carboxylates. This mimicry allows the compound to inhibit metabolic enzymes by binding to their active sites. The molecular targets include enzymes involved in phosphate metabolism, such as phosphatases and kinases . The pathways affected by this inhibition are crucial for cellular energy production and signal transduction.

Comparison with Similar Compounds

  • 1-Hydroxy-2-aminoethylphosphonic acid
  • 2-Aminoethylphosphonic acid
  • Hydroxy- and amino-phosphonates and bisphosphonates

Uniqueness: (2-Amino-1-hydroxyethyl)phosphonic acid is unique due to its specific combination of amino and hydroxyl groups attached to the phosphonic acid moiety. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. Its stability and ability to mimic biological molecules make it particularly valuable in medicinal chemistry and industrial applications .

Properties

IUPAC Name

(2-amino-1-hydroxyethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTXIBKRJFIBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-1-hydroxyethyl)phosphonic acid
Reactant of Route 2
(2-Amino-1-hydroxyethyl)phosphonic acid
Reactant of Route 3
(2-Amino-1-hydroxyethyl)phosphonic acid
Reactant of Route 4
(2-Amino-1-hydroxyethyl)phosphonic acid
Reactant of Route 5
(2-Amino-1-hydroxyethyl)phosphonic acid
Reactant of Route 6
(2-Amino-1-hydroxyethyl)phosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.